Sitafloxacin vs. Levofloxacin, Moxifloxacin, and Garenoxacin: Quantitative MIC90 Potency Superiority Against Streptococcus pneumoniae
In a comprehensive susceptibility study of 1,620 clinical isolates recovered from Japanese healthcare facilities in 2009, sitafloxacin (STFX) demonstrated superior potency against Streptococcus pneumoniae relative to comparator fluoroquinolones. STFX inhibited the growth of all S. pneumoniae isolates at 0.06 μg/mL or less [1]. The MIC90 values for STFX ranged from 0.03 to 0.06 μg/mL, which were 1- to 2-fold lower than garenoxacin (GRNX), 2- to 4-fold lower than moxifloxacin (MFLX), and 16- to 32-fold lower than levofloxacin (LVFX) [1]. A separate 2008 comparative study reported STFX was 4- to 64-fold more active against S. pneumoniae than other quinolones tested [2].
| Evidence Dimension | MIC90 against Streptococcus pneumoniae clinical isolates |
|---|---|
| Target Compound Data | 0.03–0.06 μg/mL (STFX) |
| Comparator Or Baseline | GRNX: 0.06–0.12 μg/mL; MFLX: 0.12–0.25 μg/mL; LVFX: 1–2 μg/mL |
| Quantified Difference | STFX 1-2× lower than GRNX; 2-4× lower than MFLX; 16-32× lower than LVFX |
| Conditions | Microbroth dilution method per CLSI standards; n=1,620 isolates including aerobic and anaerobic organisms; Japan, 2009 |
Why This Matters
Superior potency against S. pneumoniae at 16- to 32-fold lower concentrations than levofloxacin supports preferential selection in respiratory infection models and clinical trials where pneumococcal coverage is a primary endpoint.
- [1] Amano A, Matsuzaki K, Kishi N, Saika T, Hasegawa M, Ikeda F, et al. In vitro activity of sitafloxacin against clinical isolates in 2009. Jpn J Antibiot. 2010;63(6):411-430. View Source
- [2] Kohno S, Niki Y, Kadota JI, Yanagihara K, Kaku M, Watanabe A, et al. In vitro and in vivo antibacterial activity of sitafloxacin. Jpn J Chemother. 2008;56(Supplement1):1-17. View Source
